3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one
Description
3-(4-Chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one (CAS 477735-14-1) is a quinazolinone derivative featuring a 4-chlorophenyl group at position 3 and a (2E)-3-phenylprop-2-en-1-ylsulfanyl moiety at position 2. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s structure combines electron-withdrawing (chloro) and aromatic (phenylpropenyl) substituents, which influence its electronic and steric properties. Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous quinazolinone derivatives .
Properties
CAS No. |
477735-14-1 |
|---|---|
Molecular Formula |
C23H17ClN2OS |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C23H17ClN2OS/c24-18-12-14-19(15-13-18)26-22(27)20-10-4-5-11-21(20)25-23(26)28-16-6-9-17-7-2-1-3-8-17/h1-15H,16H2/b9-6+ |
InChI Key |
DIYZKYDHOSYGSV-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl and phenylprop-2-en-1-yl sulfanyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the quinazolinone core or the phenylprop-2-en-1-yl group.
Substitution: Halogenation or other substitution reactions can occur on the chlorophenyl group or the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution. The conditions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the compound. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is compared with structurally related quinazolinones (Table 1), focusing on substituent variations and their impacts:
Key Observations :
Electronic Effects: The 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity at the quinazolinone core. The (2E)-3-phenylprop-2-en-1-ylsulfanyl moiety provides conjugation and rigidity, favoring π-π stacking interactions in biological targets .
Biological Activity: The chloro substituent in the target compound may improve membrane permeability and target binding in hydrophobic pockets, as seen in chlorinated antimicrobial agents .
Synthetic Pathways :
- The target compound and its analogs are synthesized via Claisen-Schmidt condensations or thiol-nucleophilic substitutions. For example, CAS 498546-41-1 is prepared by reacting 4-methoxyphenyl isothiocyanate with cinnamyl bromide under basic conditions .
Crystallographic and Physicochemical Data
- SHELX and ORTEP-3 are commonly used for refinement and visualization .
- Solubility and Stability : The chloro substituent reduces water solubility compared to methoxy analogs but increases thermal stability, as observed in differential scanning calorimetry (DSC) studies of similar compounds .
Biological Activity
3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure
The compound features a complex structure that includes a quinazolinone core, a chlorophenyl group, and a phenylpropene moiety. The presence of the sulfur atom in the structure may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, demonstrating a range of pharmacological effects including:
- Antimicrobial Activity : The compound has shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
- Cytotoxicity : In vitro studies have indicated that it possesses cytotoxic properties against cancer cell lines. For instance, derivatives similar to this compound exhibited IC50 values in the range of 1.184 to 9.379 µM against the HCT-116 colorectal cancer cell line .
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Research suggests that the biological activity of 3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one may involve several mechanisms:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest in cancer cells, particularly at the G0/G1 phase, which is critical for preventing tumor growth.
- Apoptosis Induction : It has been shown to promote apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins.
- Antibacterial Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes or interference with essential metabolic processes.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antibacterial Activity : A study reported that derivatives showed promising antibacterial activity against Mycobacterium tuberculosis with MIC values around 40 µg/mL . This suggests potential for development into therapeutic agents for tuberculosis.
- Cytotoxicity Assessment : In another study focused on cytotoxicity against colorectal cancer cells, compounds related to this structure demonstrated superior activity compared to standard treatments like cabozantinib . This positions them as potential candidates for further drug development.
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Observed Effect | MIC/IC50 Values |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | Significant antibacterial activity | 31.25 - 62.5 µg/mL |
| Antimycobacterial | M. tuberculosis | Effective against mycobacterial strains | MIC = 40 µg/mL |
| Cytotoxicity | HCT-116 colorectal cancer cells | Induces apoptosis and cell cycle arrest | IC50 = 1.184 - 9.379 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
